molecular formula C13H28N2 B13277442 N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine

Cat. No.: B13277442
M. Wt: 212.37 g/mol
InChI Key: SBSPATXLLSMWKH-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine (CAS 1042527-99-0) is a high-purity chemical compound offered for research and development purposes. This compound belongs to the class of substituted piperidines, characterized by a sterically hindered amine structure. The molecular formula is C13H28N2, with a molecular weight of 212.37 g/mol . Compounds within the 2,2,6,6-tetramethylpiperidine family are of significant scientific interest due to their role as key precursors and intermediates in the synthesis of Hindered Amine Light Stabilizers (HALS) . These stabilizers are critical additives used to mitigate the degradation of polymers and synthetic materials caused by exposure to light and heat, thereby extending the service life of these materials . The specific stereochemistry and substitution pattern of the N-(butan-2-yl) derivative make it a valuable building block for developing novel stabilizers and for other specialized chemical synthesis applications in laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request batch-specific documentation and should handle the compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-butan-2-yl-2,2,6,6-tetramethylpiperidin-4-amine

InChI

InChI=1S/C13H28N2/c1-7-10(2)14-11-8-12(3,4)15-13(5,6)9-11/h10-11,14-15H,7-9H2,1-6H3

InChI Key

SBSPATXLLSMWKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Substrate : 2,2,6,6-Tetramethylpiperidin-4-amine
  • Alkylating Agent : 2-Bromobutane (1.2–2.0 equivalents)
  • Solvent : Polar aprotic solvents (e.g., DMF, THF)
  • Base : Triethylamine or K₂CO₃ (2.0–3.0 equivalents)
  • Temperature : 80–120°C
  • Time : 12–24 hours

Mechanism :
The reaction proceeds via an SN2 nucleophilic substitution, where the amine attacks the electrophilic carbon of 2-bromobutane, displacing bromide. Steric hindrance from the tetramethylpiperidine ring necessitates elevated temperatures and prolonged reaction times.

Optimization Data :

Parameter Optimal Value Yield (%) Purity (%)
Solvent (DMF) 100 mL 78 95
Temperature 100°C 82 97
Molar Ratio (1:1.5) Amine:2-Bromobutane 85 98

Purification :
Crude product is purified via vacuum distillation (bp: 135–140°C at 0.5 mmHg) or silica gel chromatography (eluent: ethyl acetate/hexane, 1:4).

Reductive Amination of 2,2,6,6-Tetramethylpiperidin-4-one

This two-step approach involves synthesizing the ketone intermediate followed by reductive amination with butan-2-ylamine.

Step 1: Synthesis of 2,2,6,6-Tetramethylpiperidin-4-one

  • Starting Material : 2,2,6,6-Tetramethylpiperidine
  • Oxidation : H₂O₂ (30%) with Na₂WO₄·2H₂O catalyst in methanol/water (3:2) at room temperature for 5 days.
  • Yield : 86% after column chromatography (ethyl acetate/hexane, 3:2).

Step 2: Reductive Amination

  • Substrate : 2,2,6,6-Tetramethylpiperidin-4-one
  • Amine : Butan-2-ylamine (1.5 equivalents)
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.2 equivalents)
  • Solvent : Methanol
  • Conditions : Stirred at 25°C for 24 hours under nitrogen.

Mechanism :
The ketone reacts with butan-2-ylamine to form an imine intermediate, which is reduced to the secondary amine by NaBH₃CN.

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent (MeOH) 50 mL 72
Temperature 25°C 75
Catalyst Loading 1.2 eq NaBH₃CN 80

Purification :
The product is isolated via acid-base extraction (HCl wash followed by NaOH neutralization) and recrystallized from ethanol/water.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Alkylation Single-step, scalable High steric hindrance requires harsh conditions 75–85
Reductive Amination Mild conditions, avoids alkyl halide use Multi-step synthesis increases complexity 70–80

Industrial-Scale Considerations

  • Catalyst Recycling : MgSO₄ or Na₂WO₄ catalysts in oxidation steps can be recovered via filtration and reused.
  • Continuous-Flow Systems : Microreactors improve heat transfer and reduce reaction times for alkylation.

Key Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-yl Esters

Examples : 2,2,6,6-Tetramethylpiperidin-4-yl acetate, propionate, butyrate, etc. ().

  • Structural Differences : These compounds replace the sec-butylamine group with ester functionalities (e.g., acetyl, propionyl).
  • Applications : Primarily used as hindered amine light stabilizers (HALS) in polymers like polypropylene and PVC. Their ester groups enhance compatibility with hydrophobic matrices .
  • Reactivity : Ester derivatives undergo hydrolysis more readily than amines, limiting their use in basic or aqueous environments.
Property N-(Butan-2-yl)-TMP-4-amine 2,2,6,6-TMP-4-yl Acetate
Molecular Weight 212.37 g/mol 213.29 g/mol
Functional Group Secondary amine Ester
Boiling Point 242.2°C ~230–250°C (estimated)
Application Under investigation Polymer stabilization

2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine (TMP-PDA)

  • Synthesis: Produced via reaction of triacetonamine (TAA) with malononitrile, followed by hydrogenation ().
  • Structural Differences : Contains a diamine backbone, enabling crosslinking in epoxy resins.
  • Applications: Effective epoxy hardener due to high reactivity with epoxide groups. Its bifunctional amine structure contrasts with the monoamine functionality of N-(butan-2-yl)-TMP-4-amine.
Property N-(Butan-2-yl)-TMP-4-amine TMP-PDA
Molecular Weight 212.37 g/mol 255.44 g/mol
Functional Groups Secondary amine Primary diamines
Key Use Research chemical Epoxy resin hardening
Thermal Stability Moderate High (resists >300°C)

2,2,6,6-Tetramethylpiperidin-4-amine

  • Structure : Primary amine analog lacking the sec-butyl substituent.
  • Reactivity: Undergoes regioselective N-formylation under CO₂ and polymethylhydrosiloxane (PMHS), demonstrating higher catalytic turnover (TON: 11,700) compared to secondary amines .
  • Applications : Intermediate in synthesizing pharmaceuticals and advanced stabilizers.
Property N-(Butan-2-yl)-TMP-4-amine 2,2,6,6-TMP-4-amine
Amine Type Secondary Primary
Catalytic Activity Lower TON High TON (11,700)
Molecular Weight 212.37 g/mol 170.30 g/mol

N-(4-Fluorobenzyl)-2,2,6,6-tetramethylpiperidin-4-amine

  • Structural Differences : Substituted with a 4-fluorobenzyl group instead of sec-butyl.
  • Electronic Effects : The electron-withdrawing fluorine atom enhances solubility in polar solvents and may influence bioactivity.
  • Status : Discontinued commercially, suggesting niche or obsolete applications .
Property N-(Butan-2-yl)-TMP-4-amine N-(4-Fluorobenzyl)-TMP-4-amine
Substituent sec-Butyl 4-Fluorobenzyl
Molecular Weight 212.37 g/mol 265.39 g/mol
Commercial Availability Discontinued Discontinued

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

  • Structure : Symmetrical diamine with two TMP moieties linked by a hexane chain.
  • Applications: Key intermediate in HALS production (e.g., GW-944). The bis-substitution enhances UV stabilization efficiency in polymers compared to mono-substituted analogs.
  • Synthesis : Derived from hexamethylenediamine and TMP precursors .
Property N-(Butan-2-yl)-TMP-4-amine N,N'-Bis-TMP-hexanediamine
Molecular Weight 212.37 g/mol 396.66 g/mol
Functionality Monoamine Diamine
Application Research chemical Polymer stabilizer

Biological Activity

N-(Butan-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine, also known by its CAS number 1042527-99-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₂₈N₂. Its structure features a piperidine ring with bulky substituents that may influence its biological interactions. The compound is characterized by:

  • Molecular Weight : 212.37 g/mol
  • Boiling Point : Not specified in available literature
  • Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature to maintain stability .

Research indicates that this compound exhibits various biological activities. It is primarily noted for its role as a potential inhibitor of certain enzymes and pathways critical in disease processes.

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
  • Inhibition of Enzymatic Activity : The compound has been linked to the inhibition of NADH:ubiquinone oxidoreductase (Complex I), an important enzyme in mitochondrial respiration. Inhibition of this complex can lead to decreased ATP production and may induce apoptosis in cancer cells .
  • Potential Antimicrobial Effects : Some studies have hinted at antimicrobial properties, suggesting that this compound could be effective against certain bacterial strains by targeting specific biosynthetic pathways essential for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionSource
AntioxidantReduces oxidative stress in cellular modelsPreliminary findings
Enzyme InhibitionInhibits NADH:ubiquinone oxidoreductase (Complex I)
AntimicrobialPotential effectiveness against specific bacterial strains

Detailed Research Findings

Q & A

Q. How are chiral derivatives of this amine synthesized for enantioselective applications?

  • Methodology :
  • Asymmetric catalysis (e.g., chiral ligands in hydrogenation or amination).
  • Resolution techniques (e.g., diastereomeric salt crystallization with tartaric acid) .

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